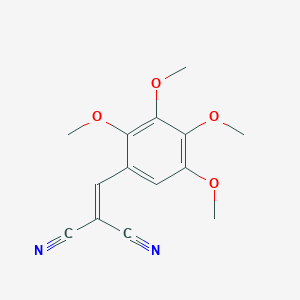
(2,3,4,5-Tetramethoxybenzylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE is an organic compound characterized by the presence of cyano groups and methoxy-substituted phenyl rings
Vorbereitungsmethoden
The synthesis of 1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE typically involves the reaction of 2,3,4,5-tetramethoxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent cyclization step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the cyano groups to amines.
Major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit specific effects, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE include:
1-CYANO-2-(2,3,4-TRIMETHOXYPHENYL)VINYL CYANIDE: Lacks one methoxy group, resulting in different chemical reactivity and biological activity.
1-CYANO-2-(2,4,5-TRIMETHOXYPHENYL)VINYL CYANIDE: Has a different substitution pattern, affecting its physical and chemical properties.
1-CYANO-2-(3,4,5-TRIMETHOXYPHENYL)VINYL CYANIDE: Another isomer with distinct properties and applications.
The uniqueness of 1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE lies in its specific substitution pattern, which imparts unique electronic and steric effects, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H14N2O4 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2-[(2,3,4,5-tetramethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N2O4/c1-17-11-6-10(5-9(7-15)8-16)12(18-2)14(20-4)13(11)19-3/h5-6H,1-4H3 |
InChI-Schlüssel |
QUSKBYXWBDTHEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C=C(C#N)C#N)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione](/img/structure/B11046235.png)
![7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11046236.png)
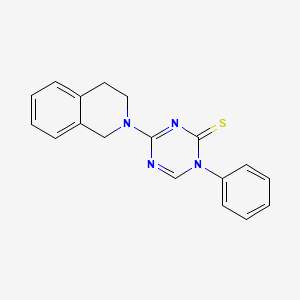
![4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11046254.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11046262.png)
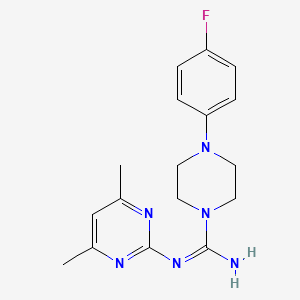
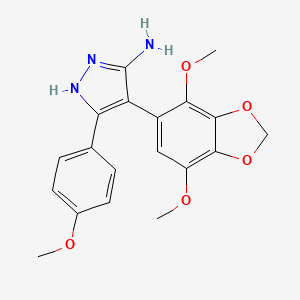

![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B11046302.png)
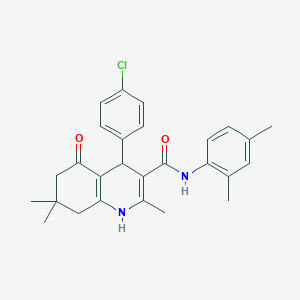
![1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11046323.png)
![3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046327.png)
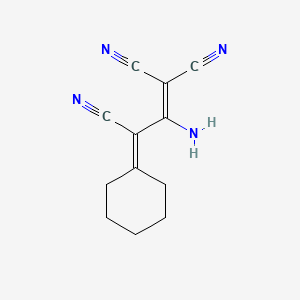
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11046336.png)
